The presence of a reactive nitrile group and halogenated bromine atom makes 5-Bromo-2,3-difluorobenzonitrile a potential intermediate for the synthesis of more complex molecules. This is supported by suppliers who list it as a useful material for research purposes [, ].
Aromatic fluorinated compounds are often investigated for their potential applications in material science due to their unique electronic properties. The combination of fluorine and bromine atoms in 5-Bromo-2,3-difluorobenzonitrile could be of interest for researchers exploring novel materials.
Fluorine substitution is a common strategy in medicinal chemistry to improve the potency and bioavailability of drug candidates. The presence of the difluorinated benzene ring and the bromine group could provide interesting starting points for researchers designing new bioactive molecules [].
5-Bromo-2,3-difluorobenzonitrile is an organic compound with the molecular formula and a molecular weight of approximately 218.00 g/mol. This compound is characterized by a benzene ring substituted with bromine and two fluorine atoms, along with a nitrile functional group. It appears as a solid at room temperature and is utilized in various scientific and industrial applications due to its unique chemical properties, particularly its reactivity and ability to participate in nucleophilic aromatic substitution reactions .
5-Bromo-2,3-difluorobenzonitrile has demonstrated notable biological activity, particularly as an inhibitor of the enzyme CYP1A2. This interaction suggests that it may influence various metabolic pathways within biological systems. The compound's ability to inhibit CYP1A2 indicates potential implications for drug metabolism and pharmacokinetics, affecting how other drugs are processed in the body . Additionally, it may impact cellular signaling pathways and gene expression due to its interactions with biomolecules.
The synthesis of 5-Bromo-2,3-difluorobenzonitrile typically involves the following methods:
5-Bromo-2,3-difluorobenzonitrile finds extensive applications across various fields:
Research on 5-Bromo-2,3-difluorobenzonitrile's interactions focuses on its reactivity with biological targets such as enzymes or receptors. Studies may explore how modifications to its structure influence its interaction profiles and biological efficacy. Understanding these interactions can provide insights into its potential therapeutic uses and guide further research into related compounds .
5-Bromo-2,3-difluorobenzonitrile can be compared with several structurally similar compounds. Notable examples include:
Compound Name | CAS Number | Similarity Index |
---|---|---|
5-Bromo-2-fluorobenzonitrile | 1105665-42-6 | 0.94 |
2,3-Difluorobenzonitrile | Not specified | 0.91 |
4-Bromo-2,6-difluorobenzonitrile | 126163-58-4 | 0.87 |
4-Bromo-2-fluoro-6-methylbenzonitrile | 1427438-75-2 | 0.91 |
The uniqueness of 5-Bromo-2,3-difluorobenzonitrile lies in its specific combination of substituents (bromine and fluorine) on the benzene ring along with a nitrile group. This structural arrangement enhances its reactivity in substitution reactions compared to compounds with fewer halogen substituents or different positions of substitution on the benzene ring. For instance:
Irritant